![molecular formula C24H47NO7 B1204441 Lyso GlcCer-[13C6]](/img/structure/B1204441.png)
Lyso GlcCer-[13C6]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
溶血磷脂酰鞘氨醇-Gb1,也称为葡萄糖鞘氨醇,是葡萄糖神经酰胺的脱酰基形式。它是高雪氏病的生物标志物,高雪氏病是一种由酸性β-葡萄糖苷酶缺乏引起的溶酶体贮积病。 这种酶的缺乏会导致葡萄糖神经酰胺在巨噬细胞的溶酶体中积累,从而导致各种临床表现 .
准备方法
合成路线和反应条件
溶血磷脂酰鞘氨醇-Gb1的合成涉及葡萄糖神经酰胺的脱酰基。这可以通过酶促或化学方法来实现。 酶促脱酰基通常使用酸性神经酰胺酶,它将脂肪酸部分从葡萄糖神经酰胺中水解,生成溶血磷脂酰鞘氨醇-Gb1 .
工业生产方法
溶血磷脂酰鞘氨醇-Gb1的工业生产主要集中在其作为高雪氏病生物标志物的用途。 生产过程包括从生物来源中提取和纯化葡萄糖神经酰胺,然后进行酶促脱酰基以生成溶血磷脂酰鞘氨醇-Gb1 .
化学反应分析
反应类型
溶血磷脂酰鞘氨醇-Gb1会发生各种化学反应,包括:
氧化: 溶血磷脂酰鞘氨醇-Gb1可以被氧化形成葡萄糖鞘氨醇衍生物。
还原: 还原反应可以修饰溶血磷脂酰鞘氨醇-Gb1的鞘氨醇骨架。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
科学研究应用
Synthesis and Characterization
Lyso GlcCer-[13C6] can be synthesized through a series of chemical reactions that involve protecting hydroxyl groups of glucose and reacting it with cholesterol. The synthesis pathway typically includes:
- Protection of Hydroxyl Groups : Utilizing benzoyl chloride to form penta-O-benzoyl-β-D-13C6-glucopyranoside.
- Formation of Trichloroacetimidate : Transforming the anomeric hydroxyl into a trichloroacetimidate.
- Reaction with Cholesterol : Conducting the reaction in dichloromethane to yield cholesteryl-β-D-13C6-glucopyranoside.
- Deprotection : Removing protective groups to obtain the final product, Lyso GlcCer-[13C6].
Characterization techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to confirm the structure and purity of the synthesized compound.
Lyso GlcCer-[13C6] plays a crucial role in the metabolism of glycosphingolipids and has potential applications as a biomarker in Gaucher disease.
Mechanisms of Action :
- Inhibition of Glucosylceramide Synthase (GCS) : Lyso GlcCer acts as a substrate for GCS, which catalyzes the conversion of ceramide to glucosylceramide. Inhibition of GCS can lead to reduced levels of glucosylceramide, mitigating symptoms associated with Gaucher disease.
- Biomarker for Disease Monitoring : Elevated levels of lyso-glucosylceramide correlate with disease severity in Gaucher disease patients. Studies indicate that lyso-glucosylceramide levels significantly reflect clinical scores, underscoring its utility in monitoring disease progression.
Biomarker for Gaucher Disease
Lyso GlcCer-[13C6] is recognized as a promising biomarker for Gaucher disease, which is caused by a deficiency in acid β-glucosidase leading to glucosylceramide accumulation. Research has shown that monitoring plasma levels of lyso-glucosylceramide can provide insights into treatment efficacy and disease progression.
- Case Study : An observational study involving Japanese patients with Gaucher disease treated with enzyme replacement therapy (ERT) demonstrated that lower plasma levels of lyso-glucosylceramide were associated with achieving therapeutic goals such as reductions in hepatomegaly and splenomegaly .
Research on Lysosomal Storage Disorders
Lyso GlcCer-[13C6] is instrumental in research aimed at understanding lysosomal storage disorders. Its isotopic labeling allows for tracing metabolic pathways and assessing the efficacy of therapeutic interventions.
- Case Study : A longitudinal study over eight years indicated that while individual variability exists, lyso-glucosylceramide levels consistently reflect treatment response and disease burden, supporting its use in personalized medicine approaches .
Data Tables
作用机制
溶血磷脂酰鞘氨醇-Gb1的作用机制是由于酸性β-葡萄糖苷酶的缺乏而导致其在巨噬细胞的溶酶体中积累。这种积累会破坏正常的细胞功能,并导致高雪氏病的临床表现。 涉及的分子靶标和途径包括鞘脂代谢途径和溶酶体降解途径 .
相似化合物的比较
类似化合物
葡萄糖神经酰胺: 溶血磷脂酰鞘氨醇-Gb1的母体化合物,在高雪氏病中积累。
神经酰胺: 另一种参与细胞信号传导和凋亡的鞘脂。
鞘氨醇: 鞘脂的组成部分,在细胞信号传导中起作用.
独特性
溶血磷脂酰鞘氨醇-Gb1在作为高雪氏病的生物标志物方面具有很高的敏感性和特异性。 与其他鞘脂不同,溶血磷脂酰鞘氨醇-Gb1直接反映疾病负担和治疗反应,使其成为临床实践中不可或缺的工具 .
生物活性
Lyso GlcCer-[13C6] (lyso-glucosylceramide labeled with carbon-13 isotopes) is a derivative of glucosylceramide, a sphingolipid that plays a crucial role in cellular signaling and metabolism. Its biological activity is particularly significant in the context of lysosomal storage disorders, such as Gaucher disease (GD), where glucosylceramide accumulates due to enzyme deficiencies. This article explores the biological activity of Lyso GlcCer-[13C6], its synthesis, mechanisms of action, and implications in clinical settings.
Synthesis and Characterization
Lyso GlcCer-[13C6] can be synthesized through a series of chemical reactions that involve protecting the hydroxyl groups of glucose and subsequently reacting it with cholesterol under specific conditions. The synthesis pathway typically includes:
- Protection of Hydroxyl Groups : Using benzoyl chloride to form penta-O-benzoyl-β-D-13C6-glucopyranoside.
- Formation of Trichloroacetimidate : Transforming the anomeric hydroxyl into a trichloroacetimidate.
- Reaction with Cholesterol : Conducting the reaction in dichloromethane to yield cholesteryl-β-D-13C6-glucopyranoside.
- Deprotection : Removing protective groups to obtain the final product, Lyso GlcCer-[13C6].
The final product is characterized using techniques such as LC-MS/MS to confirm its structure and purity.
Biological Activity
The biological activity of Lyso GlcCer-[13C6] is primarily linked to its role in the metabolism of glycosphingolipids and its potential as a biomarker in Gaucher disease.
- Inhibition of Glucosylceramide Synthase (GCS) : Lyso GlcCer acts as a substrate for GCS, which catalyzes the conversion of ceramide to glucosylceramide. Inhibition of GCS leads to reduced levels of glucosylceramide, thus mitigating the symptoms associated with GD .
- Biomarker for Disease Monitoring : Elevated levels of lyso-glucosylceramide have been correlated with disease severity in GD patients. Studies have shown that lyso-Gb1 (a related biomarker) levels correlate significantly with clinical scores, indicating its utility in monitoring disease progression .
Case Studies
- Monitoring Treatment Response : In a study involving treatment-naïve GD patients, lyso-Gb1 levels were found to decrease significantly following enzyme replacement therapy (ERT), demonstrating its potential as a reliable biomarker for assessing treatment efficacy .
- Longitudinal Studies : Analysis over eight years indicated that while individual variability exists, lyso-Gb1 levels consistently reflect treatment response and disease burden, supporting its use in personalized medicine approaches .
Data Tables
属性
IUPAC Name |
2-(2-amino-3-hydroxyoctadec-4-enoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJTWTPUPVQKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862885 |
Source
|
Record name | 2-Amino-3-hydroxyoctadec-4-en-1-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。